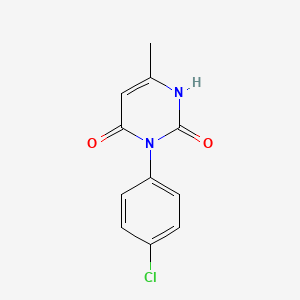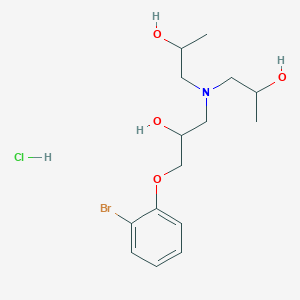
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline, commonly known as EMPTA, is a thiazole derivative that has gained attention in scientific research due to its potential applications in various fields. EMPTA is a yellow crystalline powder with a molecular formula of C18H16N4O2S and a molecular weight of 360.42 g/mol.
Mécanisme D'action
The mechanism of action of EMPTA is not well understood. However, it has been proposed that EMPTA may exert its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. EMPTA has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane.
Biochemical and physiological effects:
EMPTA has been shown to exhibit low toxicity in vitro and in vivo. However, its long-term effects on human health are not well studied. EMPTA has been shown to have a high binding affinity for DNA, which may have implications for its potential use as a diagnostic tool for cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EMPTA is a relatively easy to synthesize compound that can be obtained in high yields. It is also stable under various conditions, which makes it suitable for use in various experiments. However, its low solubility in water may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of EMPTA. One potential direction is the development of EMPTA-based materials for various applications such as optoelectronics and catalysis. Another potential direction is the study of EMPTA's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to understand the mechanism of action of EMPTA and its long-term effects on human health.
Méthodes De Synthèse
EMPTA can be synthesized by the reaction of 3-ethyl-5-methyl-4-phenylthiazol-2(3H)-one with 3-nitroaniline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-80°C for 6-8 hours. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
EMPTA has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, EMPTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. In material science, EMPTA has been used as a building block for the synthesis of functional materials such as luminescent materials and conductive polymers. In environmental science, EMPTA has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQIYOPRHRQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)




![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)

![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
